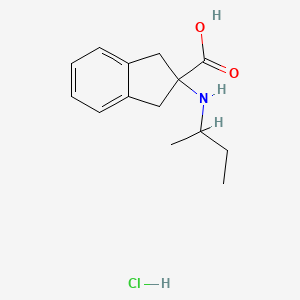

2-(Butan-2-ylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride

Description

2-(Butan-2-ylamino)-1,3-dihydroindene-2-carboxylic acid; hydrochloride is a β-amino acid derivative featuring a bicyclic indene backbone substituted with a butan-2-ylamino group at the 2-position and a carboxylic acid moiety, stabilized as a hydrochloride salt. Its molecular formula is C14H20ClNO2 (calculated from structural analogs in and ), with a molecular weight of ~269.7 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

2-(butan-2-ylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-3-10(2)15-14(13(16)17)8-11-6-4-5-7-12(11)9-14;/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTHAJRZTJCWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1(CC2=CC=CC=C2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Butan-2-ylamino)-1,3-dihydroindene-2-carboxylic acid; hydrochloride is a derivative of indene and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for 2-(Butan-2-ylamino)-1,3-dihydroindene-2-carboxylic acid; hydrochloride is CHClNO. Its structure includes an indene core with a carboxylic acid group and a butan-2-ylamino substituent, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 256.74 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in water and ethanol |

| pH | 4.5 - 6.0 |

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(Butan-2-ylamino)-1,3-dihydroindene-2-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating related indene derivatives demonstrated promising results against HeLa cells with IC values ranging from 5 to 15 μM, suggesting a potential for further development in cancer therapeutics .

The mechanism of action for this class of compounds often involves:

- Inhibition of Cell Proliferation : Indene derivatives can interfere with cell cycle progression.

- Apoptosis Induction : They may activate apoptotic pathways leading to programmed cell death.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes .

Antidiabetic Activity

In addition to anticancer properties, there is emerging evidence that suggests potential antidiabetic effects. Compounds similar to this hydrochloride have shown inhibitory effects on α-glucosidase activity, which is crucial in managing blood glucose levels .

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | IC = 10-15 μM (HeLa) | |

| α-Glucosidase Inhibition | Significant inhibition (IC values < 50 μM) |

Case Study 1: Anticancer Efficacy

A study involving a series of indene derivatives including the target compound showed that treatment with these compounds resulted in reduced tumor growth in xenograft models. The study reported a significant decrease in tumor volume compared to control groups treated with standard chemotherapy agents .

Case Study 2: Antidiabetic Potential

Another investigation assessed the effect of indene derivatives on diabetic rats. The administration of these compounds led to improved glycemic control, evidenced by lower blood glucose levels post-treatment compared to untreated controls .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Key Observations:

- Substituent Effects: The butan-2-ylamino group in the target compound provides intermediate lipophilicity compared to the smaller dimethylamino group () and the bulkier Boc group (). This balance may optimize membrane permeability and target binding.

- Backbone Rigidity : Unlike the simpler acetic acid derivative (), the indene backbone in the target compound imposes conformational constraints, which can enhance selectivity in biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.